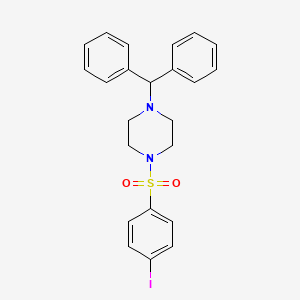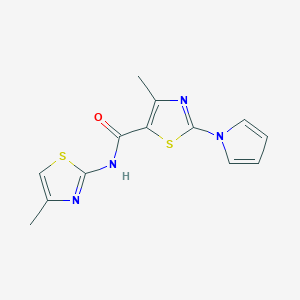![molecular formula C20H14N4O2S2 B12194001 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12194001.png)
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their broad spectrum of biological activities, including antibacterial, antifungal, antidiabetic, antitubercular, and anti-HIV properties
Preparation Methods
The synthesis of 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves several steps. The general synthetic route includes the condensation of rhodanine with an appropriate aldehyde to form the benzylidene derivative, followed by the reaction with quinoxaline derivatives . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts such as piperidine or acetic acid to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene and quinoxaline moieties can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates its potential as an antidiabetic, antineoplastic, and anti-inflammatory agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It acts as an inhibitor of bacterial enzymes involved in cell wall synthesis, such as MurB, which is crucial for peptidoglycan biosynthesis . Additionally, it may act as a PPAR-receptor agonist, influencing glucose metabolism and exhibiting hypoglycemic effects . The compound’s anti-inflammatory properties are attributed to its ability to inhibit COX-2 and 5-LOX enzymes .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives such as:
2-thioxo-4-thiazolidinone: Known for its broad spectrum of biological activities.
5-benzylidene-4-thiazolidinone: Exhibits enhanced biological activities due to the benzylidene substituent.
Quinoxaline derivatives: These compounds are known for their antimicrobial and anticancer properties.
Compared to these compounds, 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide stands out due to its unique combination of thiazolidinone and quinoxaline moieties, which may confer synergistic biological activities .
Properties
Molecular Formula |
C20H14N4O2S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C20H14N4O2S2/c25-18(23-14-6-7-15-16(11-14)22-9-8-21-15)12-24-19(26)17(28-20(24)27)10-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,25)/b17-10- |
InChI Key |
ZZGLMMCPMNNWQR-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12193918.png)



![(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine](/img/structure/B12193952.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12193955.png)
![2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12193973.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B12193977.png)
![6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12193983.png)

![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate](/img/structure/B12193989.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide](/img/structure/B12193996.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,3-diphenylpropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12194002.png)
![1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B12194010.png)
